![molecular formula C11H9N5O3 B2863462 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034324-73-5](/img/structure/B2863462.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can bind with a variety of enzymes and receptors in the biological system .科学的研究の応用
Antitumor and Antimicrobial Activities
Research has highlighted the synthesis of novel compounds incorporating the [1,2,4]triazolo[4,3-a]pyrazin moiety, demonstrating significant antitumor and antimicrobial effects. These compounds, through various synthetic routes, have been evaluated against different cancer cell lines and microbial strains, showing promising results. For instance, compounds synthesized using enaminones as key intermediates exhibited cytotoxic effects comparable to standard treatments in human breast and liver carcinoma cell lines, alongside notable antimicrobial activity (S. Riyadh, 2011).
Antiviral Activity
Further investigations have explored the antiviral potential of derivatives, particularly against the avian influenza virus (H5N1), where specific furanyl derivatives demonstrated significant antiviral properties. This suggests a promising avenue for developing new antiviral agents leveraging the unique structural features of these compounds (E. M. Flefel et al., 2012).
Pharmacological and Biological Applications
The pharmacological applications of these compounds extend to acting as inhibitors or antagonists to specific receptors, which is crucial for developing new therapeutic agents. For example, pyrazolo[1,5-a]-1,3,5-triazine derivatives were studied as adenine bioisosteres, revealing potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity, presenting a new structural class for pharmacological exploration (P. Raboisson et al., 2003).
Tankyrase Inhibition
In the context of cancer research, the design and synthesis of triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors highlight the potential of these compounds in targeting specific enzymes involved in cancer progression. This approach underscores the importance of structural design in developing selective inhibitors for therapeutic use (Paride Liscio et al., 2014).
作用機序
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Compounds of this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds of the [1,2,4]triazolo[4,3-a]pyrazine class are known to interact with various enzymes and receptors due to their ability to form specific interactions . This suggests that the compound may exert its effects through similar interactions.
Biochemical Pathways
Given the diverse pharmacological activities of [1,2,4]triazolo[4,3-a]pyrazine derivatives, it can be inferred that multiple biochemical pathways may be affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for [1,2,4]triazolo[4,3-a]pyrazine derivatives , suggesting that similar studies may be applicable for this compound.
Result of Action
Given the diverse pharmacological activities of [1,2,4]triazolo[4,3-a]pyrazine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
The future directions for research on triazoles are vast. They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
生化学分析
Biochemical Properties
It has been evaluated for its activity against c-Met kinase
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-10(7-2-1-5-19-7)13-6-8-14-15-9-11(18)12-3-4-16(8)9/h1-5H,6H2,(H,12,18)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPWIQXYWHZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
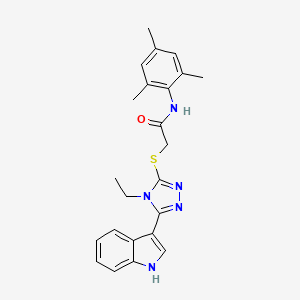
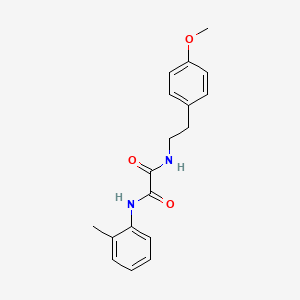
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)
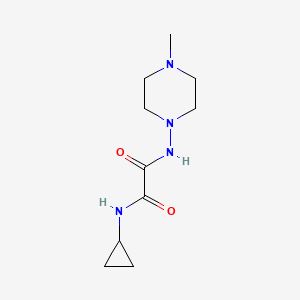
![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)
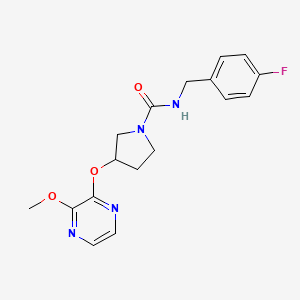
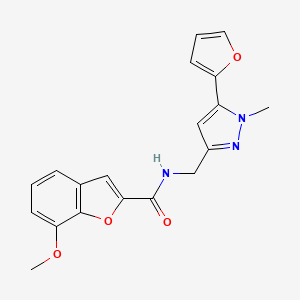
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
![8,9-Dimethoxy-2-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2863396.png)

![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)
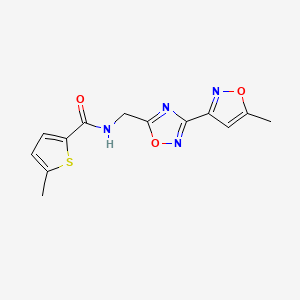
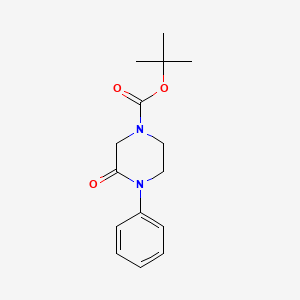
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
